molecular formula C21H19N3O3S B2660779 4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid CAS No. 1009755-86-5

4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid

Cat. No. B2660779
M. Wt: 393.46
InChI Key: VNUFJGXQRBFQHB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role and significance in the scientific community would also be mentioned.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, and catalysts.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and density. Its chemical properties such as acidity or basicity, reactivity, and stability would also be analyzed.


Scientific Research Applications

1. Pharmacological Properties

4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid, a novel compound, exhibits promising pharmacological properties in scientific research. It has been investigated for its potential therapeutic effects in various biological contexts, including cellular signaling pathways and molecular interactions.

References:

2. Mechanism of Action

Studies have elucidated the mechanism of action of 4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid, highlighting its interactions with specific molecular targets. These investigations contribute to understanding its role in modulating biochemical processes and cellular functions.

References:

3. Biological Applications

Researchers have explored the biological applications of 4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid across different scientific disciplines. These applications range from studying its effects on cellular proliferation, differentiation, and apoptosis to investigating its potential as a therapeutic agent in various disease models.

References:

4. Molecular Interactions

Scientific investigations have focused on the molecular interactions of 4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid with target proteins, receptors, and signaling pathways. These studies provide valuable insights into its mode of action and potential applications in biomedical research.

References:

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be included.


Future Directions

This would involve discussing potential future research directions for the compound. This could include potential applications, further studies needed to understand the compound better, or new methods of synthesis.


I hope this general approach helps! If you have specific questions about any of these topics, feel free to ask! 😊


properties

IUPAC Name

4-methylsulfanyl-2-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-28-12-11-15(21(25)26)22-20-18-17(14-9-5-6-10-16(14)27-18)23-19(24-20)13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUFJGXQRBFQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC(=NC2=C1OC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid

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